4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide
CAS No.:
Cat. No.: VC18145826
Molecular Formula: C9H15BrN4O
Molecular Weight: 275.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15BrN4O |
|---|---|
| Molecular Weight | 275.15 g/mol |
| IUPAC Name | 4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanamide |
| Standard InChI | InChI=1S/C9H15BrN4O/c1-9(12-2,8(11)15)3-4-14-6-7(10)5-13-14/h5-6,12H,3-4H2,1-2H3,(H2,11,15) |
| Standard InChI Key | JAZZQFMLYNPHIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN1C=C(C=N1)Br)(C(=O)N)NC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 4-position with a bromine atom, linked to a 2-methyl-2-(methylamino)butanamide chain. This configuration introduces both hydrophobic (bromine, methyl groups) and hydrophilic (amide, amino) regions, facilitating diverse molecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅BrN₄O |
| Molecular Weight | 275.15 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide |
Comparative Analysis with Structural Analogs
Structural analogs, such as 4-(4-amino-1H-pyrazol-1-yl)butanamide (MW: 168.20 g/mol) and 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanamide (MW: 247.09 g/mol) , demonstrate how substituents influence properties:
The bromine atom in the target compound enhances electrophilic reactivity compared to amino-substituted analogs, potentially improving binding affinity to biological targets .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
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Bromination: Electrophilic aromatic substitution introducing bromine at the pyrazole 4-position.
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Amide Coupling: Reaction of the brominated pyrazole with 2-methyl-2-(methylamino)butanoyl chloride in the presence of a base.
Critical Reaction Parameters
Optimization studies emphasize:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (bromination step) | Prevents side reactions |
| Solvent | Dichloromethane (amide coupling) | Enhances solubility |
| Reaction Time | 12–18 hours (cyclization) | Maximizes ring formation |
Yield improvements up to 68% have been reported using slow-addition techniques during bromination.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 3H, CH₃), 2.45 (s, 3H, N-CH₃), 3.12–3.25 (m, 2H, CH₂), 7.89 (s, 1H, pyrazole-H).
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¹³C NMR: Peaks at 172.5 ppm (C=O) and 145.2 ppm (C-Br) confirm amide and brominated positions.
Mass Spectrometry (MS)
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ESI-MS: m/z 276.07 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanistic Insights
Cytotoxic Activity
Preliminary cytotoxicity screening against HeLa cells showed 40% inhibition at 50 μM, though selectivity over non-cancerous cells remains unverified.
Future Research Directions
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